4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione
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Overview
Description
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It belongs to the class of aromatic heterocycles and is known for its unique structural properties, which include a benzofuran ring substituted with an ethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives in subcritical water under oxygen pressure . This method does not require a catalyst and results in the transformation of indane derivatives into the desired isobenzofuran-1,3-dione structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzofuran ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: This compound is similar in structure but lacks the ethyl group present in 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione.
3-Hydroxyphthalic Anhydride: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is unique due to the presence of both an ethyl group and a hydroxyl group on the benzofuran ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
62596-58-1 |
---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-2-5-3-4-6(11)8-7(5)9(12)14-10(8)13/h3-4,11H,2H2,1H3 |
InChI Key |
XRYZJPOWUDTPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)OC2=O |
Origin of Product |
United States |
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